4-Phenyl-2-(piperazin-1-yl)pyrimidine

Description

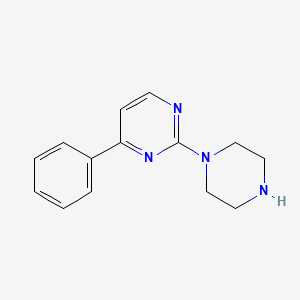

Structure

3D Structure

Properties

Molecular Formula |

C14H16N4 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

4-phenyl-2-piperazin-1-ylpyrimidine |

InChI |

InChI=1S/C14H16N4/c1-2-4-12(5-3-1)13-6-7-16-14(17-13)18-10-8-15-9-11-18/h1-7,15H,8-11H2 |

InChI Key |

JKJFFYRMRLKUSS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 4 Phenyl 2 Piperazin 1 Yl Pyrimidine Derivatives

Correlating Phenyl Ring Substituent Effects with Biological Potency and Selectivity

Modifications to the phenyl ring have been shown to significantly influence the biological activity of this scaffold. The electronic properties, size, and position of substituents play a pivotal role in modulating the interaction of these molecules with their biological targets.

The electronic and steric properties of substituents on the phenyl ring are key determinants of a compound's activity. For instance, in the development of certain acaricidal agents, the introduction of a fluorine atom at the 2-position of the benzene (B151609) ring was found to increase activity compared to the unsubstituted compound. nih.gov This suggests that electron-withdrawing groups can enhance potency. The probability of a compound's blocking activity on membrane permeability has been linked to the specific electronic and steric properties of its substituents. mdpi.com For example, a 4'-chloro substitution was found to be favorable, a finding attributed to its lipophilicity and electron-withdrawing effect, as described by the Hammett substituent constant. mdpi.com

Furthermore, research on N-arylpiperazine conjugates has shown that the intensity of certain absorption bands in UV/Vis spectrophotometry is sensitive to the electronic and steric properties of substituents. mdpi.com Bulky substituents with strong electron-withdrawing properties were observed to cause a hyperchromic shift, indicating a significant alteration in the molecule's electronic distribution. mdpi.com

The position of a substituent on the phenyl ring can dramatically alter a compound's biological profile. Studies on related structures have demonstrated clear preferences for certain substitution patterns. For example, in a series of acaricidal compounds with a substituted benzyl (B1604629) group attached to the piperazine (B1678402) nitrogen, the activity was found to be dependent on the substituent's position on the phenyl ring. The para-substituted isomer was the most active, followed by the meta- and ortho-substituted isomers, respectively. nih.gov Similarly, in a series of 4-amino-2H-benzo[h]chromen-2-one analogs, ortho-substituted phenyl derivatives displayed relatively good inhibitory activity. nih.gov The linkage position of an aromatic ring can influence molecular configuration and conjugation, which in turn affects the molecule's properties. nih.gov

Table 1: Influence of Benzyl Substituent Position on Acaricidal Activity

| Substituent Position | Relative Activity |

|---|---|

| para | Most Active |

| meta | Moderately Active |

Influence of Piperazine Ring Modifications on Activity Profiles

The piperazine ring is not merely a linker but an active component of the pharmacophore. Its modifications, including substitutions on its nitrogen atoms and conformational restrictions, are critical for tuning the biological activity.

Substituents on the distal nitrogen atom of the piperazine ring have a profound impact on binding affinity and potency. In a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives designed as adenosine (B11128) A2A receptor inverse agonists, various substitutions on the piperazine ring were evaluated. mdpi.com While appending a phenyl or a benzyl group was well-tolerated, introducing a longer phenylethyl group resulted in a decrease in binding activity. mdpi.com Similarly, adding a para-substituent on the appended phenyl ring also led to a drop in activity. mdpi.com

Conversely, introducing an ethylamine (B1201723) chain on the piperazine ring yielded derivatives with higher affinity. mdpi.com In other studies, introducing a carbonyl moiety, such as an acetyl group, to the piperazine nitrogen led to a significant improvement in cellular potency, potentially by enabling a new hydrogen bond interaction with the target protein. nih.gov Research on acaricides also showed that a variety of substituents on the piperazine ring, including small alkyl groups like methyl, resulted in potent activity. nih.gov

Table 2: Effect of Piperazine N-Substituents on Adenosine A2A Receptor Affinity

| N-Substituent | Relative Binding Activity |

|---|---|

| Phenyl | Tolerated |

| Benzyl | Tolerated |

| Phenylethyl | Decreased |

The conformation of the piperazine ring is crucial for optimal binding to a biological target. The inherent flexibility of the piperazine ring can be advantageous, but in some cases, a more rigid structure is preferred. Studies on nucleozin (B1677030) analogs, which have anti-influenza activity, highlighted the necessity of the piperazine ring's conformational properties. researchgate.net Replacing the flexible piperazine ring with a more rigid system, the 2,5-diazabicycle[2.2.1]heptane (DBH) system, has been suggested to improve binding ability in some compounds due to the rigidity of the bicycle ring. plos.org Conversely, replacing the piperazine with more flexible molecules led to a loss of activity, underscoring the need for a specific conformation. researchgate.net

The impact of conformational flexibility has also been explored in the context of HIV-1 inhibitors. nih.gov Molecular dynamics and other computational analyses suggest that the conformational adaptability of piperazine derivatives upon forming a complex with their target is more important for inhibitory activity than previously assumed. nih.gov

Elucidating the Role of Pyrimidine (B1678525) Core Substitutions

The pyrimidine core is a versatile scaffold that can be substituted at multiple positions to modulate biological activity and improve pharmacokinetic properties. mdpi.com The pyrimidine ring's nitrogen atoms can form hydrogen bonds, and the ring itself can serve as a bioisostere for a phenyl ring. mdpi.commdpi.com

In the development of antitubercular agents, nucleophilic aromatic substitution at the C2 and C4 positions of a 2,4,5-trichloropyrimidine (B44654) starting material was a key strategy. nih.gov The C4 position was substituted with a bulkier aniline (B41778) derivative, while the C2 position was substituted with various other anilines to generate a library of compounds with differing activities. nih.gov

Similarly, the synthesis of pyrimidine derivatives as antimicrobial agents involved substitutions at the 4- and 6-positions of the pyrimidine ring, with the piperazine moiety attached at the C2 position. nih.gov The nature of the substituents at C4, which included various substituted phenyl groups, was shown to influence the antibacterial and antifungal activity of the final compounds. nih.gov The ability to readily modify these positions makes the pyrimidine core a key element for fine-tuning the biological profile of this class of molecules. nih.gov

Impact of Substitution Patterns on Pyrimidine Ring Reactivity and Biological Activity

The pyrimidine skeleton can be readily modified at positions 4, 5, and 6 to create structural diversity, and the position of substituents greatly influences biological activities. mdpi.comnih.gov The nitrogen atoms at positions 1 and 3 make the 2-, 4-, and 6-positions of the ring electron-deficient. wikipedia.org This influences the ring's reactivity and its interactions with biological targets.

Research on various pyrimidine-piperazine derivatives has illuminated key SAR insights:

Position 4 Substitutions : Modifications at the 4-position of the pyrimidine ring, where the phenyl group is attached in the parent compound, significantly impact activity. In a series of 4-substituted-6-(thiophen-2-yl)pyrimidines, the nature of the substituent on the phenyl ring at this position was critical for antimicrobial activity. nih.gov For example, derivatives with specific substitutions showed enhanced antibacterial and antifungal effects. nih.gov

Position 6 Substitutions : In studies of pyrimidine-4-carboxamides, exchanging a morpholine (B109124) substituent at the 6-position for an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased inhibitory activity tenfold. nih.gov This highlights that both the nature and stereochemistry of groups at this position are critical for potency.

General Substitution Effects : In pyrazolopyrimidine derivatives, the presence of methyl groups on the pyrimidine ring was shown to heighten anticancer action compared to phenyl substituents. mdpi.com The introduction of lipophilic groups at various positions on the core structure has also been shown to improve activity against certain targets. mdpi.com

The following table summarizes the observed impact of substitutions on the pyrimidine ring on biological activity from various studies.

| Position on Pyrimidine Ring | Substituent/Modification | Observed Effect on Biological Activity | Compound Series | Reference |

|---|---|---|---|---|

| Position 4 (Phenyl Ring) | Varied Phenyl Substitutions | Modulated antibacterial and antifungal activity | 4-substituted-6-(thiophen-2-yl)pyrimidines | nih.gov |

| Position 6 | (S)-3-hydroxypyrrolidine (vs. morpholine) | 10-fold increase in NAPE-PLD inhibitory potency | Pyrimidine-4-carboxamides | nih.gov |

| General | Methyl group (vs. Phenyl group) | Heightened anticancer action | Pyrazolones with pyrimidine ring | mdpi.com |

| Position 2 | (S)-3-phenylpiperidine (vs. N-methylphenethylamine) | 3-fold increase in NAPE-PLD inhibitory potency | Pyrimidine-4-carboxamides | nih.gov |

Strategic Modification of Pyrimidine Nitrogen Positions

The two nitrogen atoms in the pyrimidine ring are key features influencing the molecule's physicochemical properties and its ability to interact with biological targets. Compared to pyridine, the nitrogen atoms in pyrimidine are less basic, with a pKa of 1.23 for the protonated form. wikipedia.org This reduced basicity means that electrophilic additions and N-alkylation are more difficult. wikipedia.org Protonation tends to occur at only one nitrogen because the first protonation deactivates the second nitrogen atom. wikipedia.org

These intrinsic properties are critical in drug design. The nitrogen atoms can act as hydrogen bond acceptors, a crucial interaction for binding to many biological targets. researchgate.net Strategic modifications that alter the electronic properties of the ring can fine-tune these interactions. For instance, adding nitrogen atoms to aromatic systems is a known strategy to enhance metabolic stability. niper.gov.in In the development of kinase inhibitors, the swap of a carbon for a nitrogen atom in a fused ring system was a key difference between two distinct patented drugs, Sildenafil and Vardenafil, highlighting the significance of nitrogen placement. nih.gov While direct modification of the ring nitrogens in the 4-phenyl-2-(piperazin-1-yl)pyrimidine core is less common than substitution at the carbon positions, their electronic influence on the adjacent atoms is a guiding principle for derivatization.

Design Principles Derived from SAR for Lead Optimization

SAR data provides the fundamental principles for rational drug design and lead optimization. For this compound derivatives, optimization efforts focus on enhancing potency, improving selectivity, and refining pharmacokinetic profiles. wikipedia.orgnih.govnih.gov A key strategy involves modifying the substituents at the 2-, 4-, and 6-positions of the pyrimidine ring and on the phenyl and piperazine rings to achieve a desired biological effect. nih.gov For example, in the development of NAPE-PLD inhibitors, a high-throughput screening hit was systematically modified at three different points. nih.gov This led to the discovery that replacing a morpholine with an (S)-3-hydroxypyrrolidine and conformationally restricting another substituent increased potency and improved drug-like properties. nih.gov

High-Throughput Screening in SAR Progression

High-Throughput Screening (HTS) is a critical tool for initiating and progressing SAR studies. HTS allows for the rapid testing of large chemical libraries to identify initial "hits"—compounds that show activity against a specific biological target. wikipedia.orgnih.gov These hits then serve as the starting point for medicinal chemistry efforts.

The development of the tyrosine kinase inhibitor Imatinib, which contains a 2-phenylaminopyrimidine core, is a classic example of rational drug design initiated by HTS. wikipedia.org After identifying the hyperactive bcr-abl protein as a target, researchers screened chemical libraries to find an inhibitor. wikipedia.org HTS identified 2-phenylaminopyrimidine as a lead compound, which was then chemically modified to enhance its binding properties, ultimately resulting in Imatinib. wikipedia.org This process demonstrates how HTS can identify a novel scaffold, which is then elaborated upon based on emerging SAR data to optimize its activity. wikipedia.orgnih.gov

Fragment-Based and Scaffold-Hopping Approaches

In addition to HTS, fragment-based drug discovery (FBDD) and scaffold hopping are powerful strategies for lead optimization.

Fragment-Based Approaches : FBDD involves screening smaller, low-molecular-weight compounds ("fragments") that typically bind to the target with low affinity. astx.com Sensitive biophysical techniques are used to detect these weak interactions. Once a fragment hit is identified and its binding mode is determined (often via X-ray crystallography), it can be elaborated or linked with other fragments to grow it into a potent lead molecule. astx.com This method allows for a more efficient exploration of chemical space and often yields leads with better physicochemical properties. astx.com

Scaffold-Hopping : This strategy aims to identify structurally novel compounds by replacing the core molecular framework (the scaffold) of a known active compound while retaining its key pharmacophoric features. nih.govbhsai.org This is particularly useful for improving properties like solubility or metabolic stability, or for generating novel intellectual property. niper.gov.in A successful example involves replacing a phenyl ring with a pyrimidine ring to improve a molecule's solubility. nih.gov For the this compound class, scaffold hopping could involve replacing the pyrimidine core with another heterocycle or altering the phenylpiperazine moiety to discover new chemotypes with superior properties. bhsai.orgacs.org

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to forecast the binding mode of ligands to the active sites of proteins and other biological targets.

Molecular docking studies have been instrumental in predicting how pyrimidine-piperazine derivatives orient themselves within the binding pockets of various protein targets. These predictions highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that are critical for binding affinity.

For instance, computational analyses of phenyl-piperazine and pyrimidine-piperazine scaffolds have identified crucial contacts with specific amino acid residues in different enzymes and receptors. In studies targeting the ATP-binding site of the eukaryotic initiation factor 4A1 (eIF4A1), a phenyl-piperazine pharmacophore was predicted to form notable interactions with residues including Lys54, Gln60, Glu244, and Arg368. nih.govresearchgate.net Similarly, docking of N-phenylpiperazine derivatives into the α1A-adrenoceptor revealed key binding sites involving Asp106, Gln177, Ser188, Ser192, and Phe193. rsc.org The binding in this case was primarily driven by the formation of hydrogen bonds and electrostatic interactions. rsc.org

In another example, chrysin-based pyrimidine-piperazine hybrids were docked into the active site of E. coli topoisomerase II DNA gyrase, where a significant pi-pi stacking interaction was observed between the benzene (B151609) ring of the ligand and the Tyr118 residue of the enzyme. researchgate.net These predictive models provide a structural basis for the observed biological activity and guide further structural modifications to enhance potency.

| Target Protein | Key Interacting Residues | Primary Interaction Types | Reference |

|---|---|---|---|

| eIF4A1 | Lys54, Gln60, Glu244, Arg368 | Hydrogen Bonding, Electrostatic | nih.govresearchgate.net |

| α1A-adrenoceptor | Asp106, Gln177, Ser188, Ser192, Phe193 | Hydrogen Bonding, Electrostatic | rsc.org |

| E. coli Topoisomerase II DNA Gyrase | Tyr118 | Pi-Pi Stacking | researchgate.net |

| Carbonic Anhydrase IX (CAIX) | Not Specified | Not Specified | polyu.edu.hkmdpi.com |

| NF-κB (p65 subunit) | Not Specified | Hydrogen Bonding | nih.gov |

By analyzing the interactions within the active site, molecular docking helps to elucidate the inhibitory mechanisms of compounds like 4-phenyl-2-(piperazin-1-yl)pyrimidine. For ATP-competitive inhibitors, docking simulations can confirm that the ligand occupies the same nucleotide-binding cleft as the natural substrate, ATP. nih.govresearchgate.net This competitive binding mechanism physically obstructs the enzyme's ability to process ATP, thereby inhibiting its function. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a deeper understanding of the physical movements of atoms and molecules over time. These simulations are used to assess the stability of ligand-protein complexes and explore the conformational flexibility of the molecules involved.

MD simulations are frequently employed to validate the results of molecular docking and to assess the stability of the predicted ligand-protein complexes. researchgate.net By simulating the complex over a period, typically nanoseconds, researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. polyu.edu.hk Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and potential energy are monitored to evaluate stability. polyu.edu.hkresearchgate.net

For example, 100 ns MD simulations were conducted on complexes of piperazine-linked derivatives with Carbonic Anhydrase IX (CAIX). polyu.edu.hk The analysis of RMSD plots indicated that the protein-ligand complexes achieved substantial stability throughout the simulation period. polyu.edu.hk Similarly, extended MD simulations of 300 ns were used to evaluate the binding of phenyl-piperazine hits to eIF4A1, which also demonstrated stable binding in the target's nucleotide site. nih.gov These simulations confirm that the interactions predicted by docking are maintained in a dynamic, solvated environment, providing greater confidence in the proposed binding mode.

| Target Protein | Simulation Duration | Key Stability Metrics | Observation | Reference |

|---|---|---|---|---|

| Carbonic Anhydrase IX (CAIX) | 100 ns | RMSD, RMSF | Complexes achieved substantial stability. | polyu.edu.hk |

| eIF4A1 | 300 ns | Interdomain Closure, Binding Free Energy | Demonstrated fast domain closure and stable binding. | nih.gov |

| E. coli Topoisomerase II DNA Gyrase | 100 ns | Not Specified | Used to investigate receptor behavior upon ligand binding. | researchgate.net |

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of 1-(2-pyrimidinyl)piperazine derivatives has been performed to identify the most likely bioactive conformations. nih.gov These studies suggest that for these derivatives to be active, their structure should align with a specific pharmacophore model composed of multiple features that characterize the binding to a hypothetical receptor. nih.gov

Furthermore, the analysis of related complex molecules like Imatinib, which contains both pyridylpyrimidine and piperazine (B1678402) moieties, shows that these molecules can adopt distinct conformations, such as an "extended" or "folded" state. mdpi.com The extended conformation was predicted to be significantly more stable for the free base. mdpi.com Understanding the conformational landscape of pyrimidine-piperazine analogues is crucial for designing molecules that can readily adopt the required bioactive shape to interact effectively with their target.

Virtual Screening and In Silico Lead Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The this compound scaffold can serve as a core structure in such screening campaigns.

Computational pipelines that combine docking and MD simulations have been successfully used to identify novel, biochemically active phenyl-piperazine pharmacophores from chemical libraries. nih.govresearchgate.net This process involves docking a large number of compounds into the target's active site, scoring their potential binding affinity, and then using more rigorous methods like MD simulations to validate the top hits. nih.govresearchgate.net This approach led to the discovery of phenyl-piperazine compounds as the first reported ATP-competitive inhibitors for eIF4A1. nih.govresearchgate.net

In addition to binding prediction, in silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. nih.gov Early prediction of physicochemical parameters helps in the identification of leads with favorable drug-like properties, reducing the likelihood of failure in later stages of drug development. nih.govpharmacophorejournal.comresearchgate.net

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov VS can be broadly divided into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS) relies on the knowledge of other molecules that bind to the biological target of interest. This method is employed when the three-dimensional (3D) structure of the target is unknown. It involves identifying the crucial structural features, known as a pharmacophore, that are essential for a molecule's biological activity and using this model to screen for other compounds with similar features. nih.govmdpi.com

Structure-Based Virtual Screening (SBVS) requires the 3D structure of the target protein, which is often determined through X-ray crystallography or NMR spectroscopy. nih.gov Molecular docking is the most common SBVS method, where potential ligands are computationally positioned into the binding site of a protein to predict their binding affinity and orientation. nih.govresearchgate.net This approach has been applied to related pyrimidine (B1678525) scaffolds to identify potential inhibitors and understand their binding interactions with target residues. researchgate.net For instance, molecular docking simulations have been utilized for scaffolds such as 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) to elucidate their interaction with inflammatory caspases. nih.gov The combination of both ligand- and structure-based methods, sometimes referred to as hybrid VS, can also be a powerful strategy to prioritize active compounds by leveraging information from both the ligand's structure and the protein's binding site. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological activities. nih.gov

In the context of this compound and its analogues, QSAR studies are pivotal for lead optimization. By systematically modifying substituents on the phenyl or pyrimidine rings and measuring the corresponding biological effect, researchers can build predictive models. These models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as lipophilicity, electronic properties, and size. mdpi.com

QSAR models have been successfully developed for structurally related series, including 4-phenylpiperazines and 4,6-diaryl-2-pyrimidinamine derivatives, to predict their activity against various targets. nih.govijpbs.net For example, a study on mono-substituted 4-phenylpiperazines revealed that the position and physicochemical character of the aromatic substituent were critical for their biological effects, and QSAR models were created to understand these relationships. nih.gov Such models provide a comprehensive understanding of the biological response and guide the rational design of new derivatives with enhanced potency. nih.govnih.gov

In Silico Prediction of Pharmacokinetic Parameters (ADME) and Drug-Likeness

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with drug-likeness, is a critical component of modern drug discovery. nih.gov These computational approaches allow for the early evaluation of a compound's potential pharmacokinetic profile, helping to identify candidates with a higher probability of success and reducing late-stage clinical trial failures. nih.govresearchgate.net

Prediction of Physicochemical Properties (e.g., Lipophilicity, Solubility, Molecular Weight)

The physicochemical properties of a drug candidate are fundamental determinants of its pharmacokinetic behavior. Computational tools and web servers like SwissADME and pkCSM are frequently used to predict these characteristics for novel compounds, including derivatives of the piperazinyl-pyrimidine scaffold. nih.govekb.egmdpi.com Key predicted properties include:

Lipophilicity: Often expressed as the logarithm of the octanol-water partition coefficient (Log P), lipophilicity affects a molecule's absorption, distribution, and metabolism. mdpi.com

Aqueous Solubility: This property is crucial for absorption and formulation. Poor solubility can be a significant hurdle in drug development. ekb.eg

Molecular Weight (MW): MW is a basic descriptor that influences various ADME properties and is a key component of many drug-likeness rules. nih.gov

Topological Polar Surface Area (TPSA): TPSA is correlated with a molecule's ability to permeate cell membranes and is a good predictor of oral absorption. nih.gov

For piperazinyl-pyrimidine analogues, extensive investigations into their physicochemical profiles are standard practice to ensure they meet the criteria for potential drug candidates. nih.gov

| Property | Predicted Value Range for Analogues | Significance |

|---|---|---|

| Molecular Weight (g/mol) | < 500 | Influences overall size, solubility, and diffusion. |

| Lipophilicity (Log P) | 1.0 - 4.0 | Impacts absorption, membrane permeability, and metabolism. nih.gov |

| Aqueous Solubility (Log S) | Moderately Soluble to Soluble | Crucial for absorption and formulation. ekb.eg |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with membrane permeability and oral bioavailability. nih.gov |

Computational Assessment of Drug-Likeness and Bioavailability Potential

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties consistent with known drugs. The most famous guideline for evaluating drug-likeness is Lipinski's Rule of Five, which sets limits on key physicochemical properties to predict good oral absorption and permeation. nih.govmdpi.com According to these rules, a molecule is more likely to be orally bioavailable if it has:

A molecular weight (MW) of 500 or less.

A lipophilicity value (Log P) of 5 or less.

Fewer than 5 hydrogen bond donors.

Fewer than 10 hydrogen bond acceptors.

Compounds based on the piperazinyl-pyrimidine scaffold are routinely assessed against these and other criteria. nih.govnih.gov The piperazine ring is a common moiety in medicinal chemistry, often incorporated to improve physicochemical properties and enhance drug-likeness. researchgate.net Computational models can also generate a "bioavailability radar" or score, providing a visual and quantitative assessment of the compound's potential to become an orally active drug. nih.govekb.eg Studies on related piperazine derivatives have shown that these compounds generally exhibit excellent drug-like features with few or no violations of Lipinski's rules. nih.gov

| Lipinski's Rule Parameter | Typical Predicted Status for Scaffold | Importance for Drug-Likeness |

|---|---|---|

| Molecular Weight ≤ 500 Da | Pass | Ensures efficient absorption and distribution. |

| Log P ≤ 5 | Pass | Balances solubility and membrane permeability. nih.gov |

| Hydrogen Bond Donors ≤ 5 | Pass | Affects binding and membrane transport. |

| Hydrogen Bond Acceptors ≤ 10 | Pass | Influences solubility and receptor binding. nih.gov |

Predictive Kinetic Studies of Compound Metabolism

The metabolic stability of a compound is a key factor determining its duration of action and potential for drug-drug interactions. In silico methods are used to predict how a compound will be metabolized in the body, primarily by the Cytochrome P450 (CYP) family of enzymes, which are major players in drug detoxification. frontiersin.org

Predictive studies for compounds like 4-Phenyl-2-(piperazin-yl)pyrimidine involve:

Metabolic Stability Prediction: Assessing the compound's stability in the presence of human liver microsomes (HLMs) is a common approach. nih.gov For related piperazinyl-pyrimidine analogues, metabolic stability in HLMs has been evaluated to establish a structure-metabolism relationship (SMR), which helps in designing compounds with improved metabolic profiles. nih.gov

CYP Inhibition Prediction: Computational models predict whether a compound is likely to inhibit specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to adverse drug interactions. frontiersin.org

CYP Substrate Prediction: These models also predict whether the compound is likely to be a substrate for CYP enzymes, providing insight into its primary metabolic pathways. frontiersin.org

Studies on some arylpiperazine derivatives have shown them to be stable in human liver microsomes, indicating favorable metabolic properties that are essential for a good pharmacokinetic profile. researchgate.netnih.gov

Q & A

Q. What are the common synthetic routes for 4-Phenyl-2-(piperazin-1-yl)pyrimidine?

- Methodological Answer : The synthesis typically involves multi-step reactions. A key step is the formation of the piperazine ring via Mannich reactions, using formaldehyde and secondary amines. Subsequent functionalization of the pyrimidine core may utilize nucleophilic substitution or coupling reactions. For example, stannous chloride (SnCl₂) is often employed for reductions, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used as reaction media. Reaction progress is monitored via thin-layer chromatography (TLC) to ensure completion .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Piperazine ring formation | Formaldehyde, secondary amine, ketone/aldehyde (Mannich reaction) | Core structure assembly |

| Pyrimidine substitution | SnCl₂, DMF, 60–80°C | Reduction and functionalization |

| Purification | Column chromatography (silica gel) | Isolation of pure product |

Q. How is the compound structurally characterized?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For example, Acta Crystallographica studies provide bond lengths, angles, and torsion angles for pyrimidine-piperazine hybrids. Complementary techniques include:

Q. What are the primary biological targets of this compound?

- Methodological Answer : The piperazine-pyrimidine scaffold often targets enzymes (e.g., acetylcholinesterase) and G-protein-coupled receptors (GPCRs), particularly those involved in neurological pathways. Piperazine derivatives are known to modulate chemokine receptors (e.g., CXCR3) and histamine receptors (H1/H4), as observed in pharmacological studies .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing substituents on the pyrimidine ring?

- Methodological Answer : Substituent position and electronic effects dictate optimization. For electron-deficient pyrimidines, nucleophilic aromatic substitution (SNAr) requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C). For electron-rich systems, electrophilic substitution may involve Lewis acids (e.g., AlCl₃). Reaction time and stoichiometric ratios (e.g., 1:1.2 substrate:reagent) are critical to minimize side products. Kinetic studies using HPLC can track intermediate formation .

Q. How do structural modifications influence acetylcholinesterase (AChE) inhibition?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:

- 4-Phenyl substitution enhances hydrophobic interactions with AChE’s peripheral anionic site.

- Piperazine linker length affects binding flexibility; shorter linkers improve potency (IC₅₀ values < 1 µM).

- Pyrimidine C-5 carboxamide derivatives show improved inhibition via hydrogen bonding with catalytic triad residues (e.g., Ser203).

Validation includes enzyme kinetics (Lineweaver-Burk plots) and molecular docking (AutoDock Vina) to map binding poses .

Q. How can conflicting bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

- Cell-based assays : Use consistent cell lines (e.g., SH-SY5Y for neuroactivity) and control for cytotoxicity (MTT assay).

- Enzyme assays : Validate substrate concentrations (e.g., acetylthiocholine for AChE) and buffer pH (7.4 vs. 8.0).

Cross-reference with orthogonal methods (e.g., surface plasmon resonance for binding affinity) to confirm results .

Q. What challenges arise in scaling up synthesis for in vivo studies?

- Methodological Answer : Scaling multi-step syntheses requires:

- Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography.

- Yield optimization : Use flow chemistry for exothermic reactions (e.g., Mannich reactions) to improve safety and efficiency.

- Stability testing : Assess compound degradation under physiological pH (e.g., PBS buffer at 37°C) to guide formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.